molecular formula C20H32O4 B10767819 Prostaglandin F2alpha 1,15-lactone

Prostaglandin F2alpha 1,15-lactone

Cat. No.: B10767819
M. Wt: 336.5 g/mol
InChI Key: UTLCNJREJFJDLH-BRIYLRKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin F2α 1,15-lactone (PGF2α 1,15-lactone) is a lipid-soluble internal ester derivative of prostaglandin F2α (PGF2α) . This compound acts as a prodrug, hydrolyzing in plasma to release free PGF2α, which exhibits potent biological activity . Notably, PGF2α 1,15-lactone demonstrates enhanced efficacy compared to its parent compound; for instance, a 15 mg dose terminates early pregnancy in rhesus monkeys, whereas PGF2α itself is ineffective . The lactone form improves stability and bioavailability, making it valuable in therapeutic applications such as reproductive management and glaucoma treatment .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1R,4S,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/t15-,16+,17+,18-,19+/m0/s1

InChI Key

UTLCNJREJFJDLH-BRIYLRKRSA-N

Isomeric SMILES

CCCCC[C@H]1C=C[C@@H]2[C@@H](CC=CCCCC(=O)O1)[C@H](C[C@H]2O)O

Canonical SMILES

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O

Origin of Product

United States

Preparation Methods

Activation and Protection Strategies

Critical to this method is the selective protection of hydroxyl groups to prevent undesired side reactions. For 1,15-lactone formation, the C9 hydroxyl group is typically acetylated, while the C11 and C15 hydroxyls are protected as tetrahydropyranyl (THP) ethers. The carboxylic acid at C1 is activated via conversion to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of triethylamine. Subsequent intramolecular nucleophilic attack by the C15 hydroxyl group, catalyzed by 4-dimethylaminopyridine (DMAP), yields the lactone (Scheme 1).

Key Data Table 1: Corey-Nicolaou Lactonization Yields Under Varied Conditions

Acyl ChlorideProtecting GroupsSolventYield (%)Reference
2,4,6-Trichlorobenzoyl9-OAc, 11,15-OTHPCH₂Cl₂82.4
Benzoyl9-OAc, 11,15-OTHPCH₂Cl₂80.3
Trifluoroacetyl9-OAc, 11,15-OTHPCF₃COOH65.0*

*Lower yield attributed to acidic deprotection of silyl ethers.

Optimization and Limitations

The choice of acyl chloride significantly impacts efficiency. TCBC outperforms benzoyl chloride due to its superior leaving group ability, enabling higher yields (82.4% vs. 80.3%). However, strongly acidic conditions (e.g., trifluoroacetic anhydride) are avoided to prevent deprotection of acid-labile groups. The method’s scalability is constrained by the need for anhydrous conditions and precise stoichiometry.

Alternative Coupling Agents: MNBA and DMAP-Mediated Cyclization

Recent advancements have introduced 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent to streamline lactonization. This approach eliminates the need for pre-activation of the carboxylic acid, enabling one-pot synthesis under milder conditions.

Procedure and Mechanistic Insights

In this method, MNBA (1.4 equiv) and DMAP (6 equiv) in dichloromethane facilitate direct cyclization of PGF2α derivatives at room temperature. The reaction proceeds via in situ formation of a reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the C15 hydroxyl group (Scheme 2).

Key Data Table 2: MNBA-Mediated Lactonization of PGF2α Derivatives

SubstrateReaction Time (h)Yield (%)Reference
PGF2α free acid12–1772–87
10-Cl-PGF2α analog1568

Advantages Over Traditional Methods

  • Higher Functional Group Tolerance : MNBA avoids acidic byproducts, preserving sensitive groups like silyl ethers.

  • Reduced Side Reactions : Chemoselectivity for the C15 hydroxyl minimizes competing lactonization at C9 or C11.

Enzymatic and Chemoenzymatic Approaches

While chemical methods dominate, enzymatic strategies have emerged for prostaglandin synthesis, though their application to 1,15-lactones remains exploratory.

Chemoenzymatic Hybrid Routes

A 2024 protocol for prostaglandin F2α synthesis employs a Johnson-Claisen rearrangement followed by enzymatic oxidation to construct the cyclopentane core. While focused on the parent prostaglandin, this route’s lactone-forming steps (e.g., Baeyer-Villiger oxidation) may inform adaptations for 1,15-lactone production.

Comparative Analysis of Methods

Efficiency : The Corey-Nicolaou method offers reliability but requires multistep protection/deprotection. MNBA-mediated cyclization simplifies the process but demands stoichiometric DMAP.
Scalability : MNBA and enzymatic approaches show promise for industrial-scale production, whereas classical methods are limited by reagent costs.
Yield Optimization : Highest yields (82–87%) are achieved with TCBC or MNBA under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2.alpha. 1,15-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin analogs, such as fluprostenol, cloprostenol, and latanoprost .

Scientific Research Applications

Synthesis of Prostaglandin F2alpha 1,15-lactone

The synthesis of this compound has been achieved using various methods, including the Corey-Nicolaou method. This method involves the formation of key lactone intermediates which are crucial for generating biologically active prostaglandins. The synthesis pathway typically includes the conversion of Prostaglandin F2alpha into its lactone form through a series of chemical reactions that enhance stability and bioactivity .

Pharmacological Properties

This compound exhibits several pharmacological effects:

  • Reproductive Health : It plays a significant role in stimulating myometrial contractions, facilitating cervical dilation, and promoting luteolysis in the corpus luteum. These actions make it useful in obstetric applications such as inducing labor or managing incomplete abortions .
  • Intraocular Pressure Reduction : The compound has demonstrated efficacy in lowering intraocular pressure (IOP), making it relevant in treating glaucoma. Studies have shown that this compound can effectively reduce IOP by enhancing aqueous humor outflow .

Clinical Applications

The primary applications of this compound include:

  • Gynecological Uses :
    • Induction of Labor : It is used for medically indicated induction of labor at term and for aborting pregnancies in specific clinical scenarios such as intrauterine fetal death .
    • Management of Abortion : The compound is utilized in therapeutic abortion procedures due to its ability to stimulate uterine contractions.
  • Ophthalmic Uses :
    • Glaucoma Treatment : Prostaglandin analogs including this compound have been incorporated into treatments for glaucoma. They work by increasing uveoscleral outflow, thereby reducing IOP effectively .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in clinical settings:

  • A randomized controlled trial demonstrated that administration of Prostaglandin F2alpha 1-isopropylester (a related compound) significantly lowered IOP compared to control groups . This finding supports the application of its derivatives in ocular therapies.
  • Research on the pharmacodynamics of Prostaglandin F2alpha indicated that it interacts with specific receptors to mediate its effects on uterine contractions and IOP reduction. The mechanism involves G-protein-coupled receptor activation leading to increased intracellular calcium levels .

Data Summary Table

Application AreaSpecific UseMechanism of Action
Reproductive HealthInduction of laborStimulates myometrial contractions
Management of abortionFacilitates cervical dilation
OphthalmicTreatment for glaucomaIncreases aqueous humor outflow
Reduction of intraocular pressureEnhances uveoscleral outflow

Mechanism of Action

Prostaglandin F2.alpha. 1,15-lactone exerts its effects by binding to specific receptors on the surface of target cells. These receptors, known as prostaglandin receptors, are G protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. The binding of prostaglandin F2.alpha. 1,15-lactone to its receptor activates downstream signaling cascades, leading to physiological responses such as smooth muscle contraction and inflammation regulation .

Comparison with Similar Compounds

Comparison with Similar Prostaglandin Lactones

Structural and Functional Differences

Prostaglandin lactones vary by lactone ring position (1,9-, 1,11-, or 1,15-lactone), which influences their biological activity and pharmacokinetics:

Lactone Type Synthesis Method Key Biological Activity Therapeutic Applications
1,15-Lactone Corey γ-lactone intermediate; tetrafluoroborate lactonization Terminates pregnancy in primates; intraocular pressure reduction Reproductive management, glaucoma
1,9-Lactone Modified Diels-Alder reactions; esterification Upregulated in calf metabolism studies Metabolic regulation (experimental)
1,11-Lactone Patent-based methods (DE 2,627,674 A1) Smooth muscle contraction; ocular applications Glaucoma, uterine stimulation

Pharmacokinetic and Receptor Specificity

  • PGF2α 1,15-Lactone : Hydrolyzes rapidly in plasma to release PGF2α, which activates FP receptors in bladder smooth muscle and ocular tissues . Its lipid solubility enhances tissue penetration, critical for ocular delivery .
  • PGF2α 1,9-Lactone : Shows slower hydrolysis rates, correlating with prolonged metabolic effects in bovine models . Activity via FP receptors is less characterized.
  • PGE2 Lactones : Differ in receptor targeting; PGE2 1,15-lactone binds EP1/EP3 receptors in bladder tissues, while PGF2α lactones primarily engage FP receptors .

Research Findings and Mechanistic Insights

  • Reproductive Effects: PGF2α 1,15-lactone induces luteolysis in primates by reducing ovarian blood flow, a mechanism absent in non-lactone PGF2α .
  • Ocular Activity : The lactone’s stability allows sustained FP receptor activation in the eye, outperforming PGF2α in reducing intraocular pressure .
  • Bladder Function : Both PGF2α and PGE2 lactones modulate bladder smooth muscle via FP receptors, but PGE2 lactones show delayed contraction responses with EP1 antagonists .

Q & A

Q. Advanced Research Focus

  • Animal Models : Use non-human primates (e.g., rhesus monkeys) for pregnancy termination studies, as rodent models may lack translational relevance for reproductive physiology .
  • Dosage : Administer 15 mg total dose (divided into 3–5 intramuscular injections over 24–48 hours) to balance efficacy and toxicity .
  • Endpoint Analysis : Monitor uterine contraction via telemetry and serum progesterone levels to correlate with abortion efficacy .

How can discrepancies between in vitro and in vivo activity data for prostaglandin lactones be resolved?

Advanced Research Focus
PGF2α 1,15-lactone shows low activity in acute assays (e.g., gerbil colon stimulation) but high efficacy in multi-day antifertility studies. This discrepancy arises from:

  • Hydrolysis Kinetics : 1,15-lactones hydrolyze faster (1,15 > 1,11 >> 1,9) in vivo, requiring prolonged assays to capture activity .
  • Assay Duration : Use 4-day in vivo models to allow enzymatic conversion, contrasting with short-term in vitro screens .
  • Species-Specific Enzymes : Validate hydrolysis rates in target species (e.g., primate vs. rodent plasma) .

What analytical techniques are recommended for quantifying PGF2α 1,15-lactone and its metabolites in biological matrices?

Q. Methodological Focus

  • LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI−) in MRM mode. Use deuterated standards (e.g., PGF2α-d4) to correct for matrix effects .
  • Sample Preparation : Add antioxidants (e.g., BHT) during plasma collection to prevent oxidation. Solid-phase extraction (SPE) with C18 cartridges improves recovery .
  • Validation : Assess linearity (1–500 pg/mL), intra-day precision (<15% RSD), and recovery (>80%) per FDA guidelines .

What structural modifications enhance the stability and therapeutic specificity of prostaglandin lactones?

Q. Mechanistic Focus

  • Lactone Position : 1,15-lactones exhibit higher enzymatic stability and prolonged activity than 1,9- or 1,11-lactones due to steric accessibility for hydrolysis .
  • Side-Chain Modifications : 15-methyl or 17-phenyl substitutions reduce metabolic inactivation, enhancing antifertility potency in hamsters .
  • Prodrug Design : Acylated derivatives (e.g., 11-acetyl-F2α lactones) delay hydrolysis, enabling tissue-targeted delivery .

Are there species-specific biosynthetic pathways for PGF2α 1,15-lactone, and how do they impact pharmacological studies?

Biosynthesis Focus
In the marine mollusc Tethys fimbria, PGF2α 1,15-lactone is biosynthesized from arachidonic acid and converted back to PGF2α during defensive behaviors, suggesting unique enzymatic pathways . Researchers must:

  • Compare Enzymes : Isolate lactonases/hydrolases from target species (e.g., mammalian vs. mollusc) via affinity chromatography.
  • Metabolic Profiling : Use radiolabeled precursors (³H-arachidonic acid) to track species-specific metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.